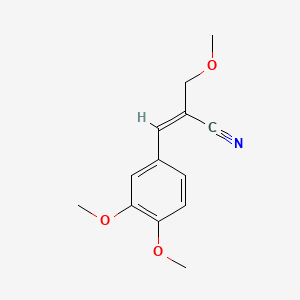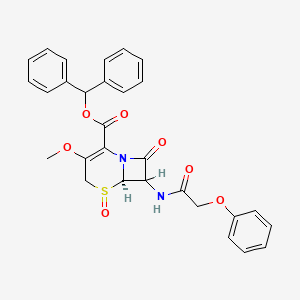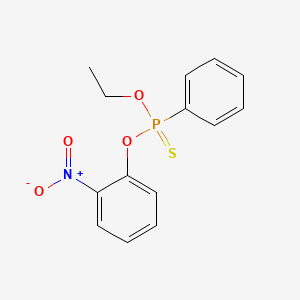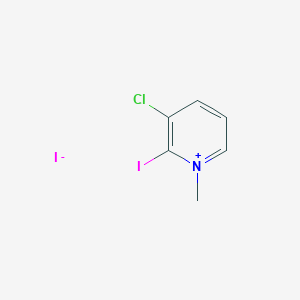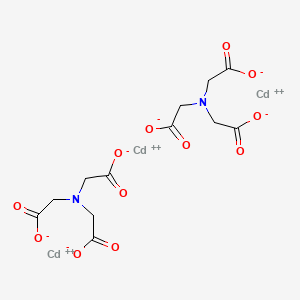
Cadmium 2,2',2''-nitrilotriacetate (3/2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cadmium 2,2’,2’'-nitrilotriacetate (3/2) is a coordination compound formed by cadmium ions and nitrilotriacetic acid. This compound is known for its chelating properties, which allow it to form stable complexes with metal ions. It has applications in various fields, including environmental science, chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: Cadmium 2,2’,2’'-nitrilotriacetate (3/2) can be synthesized by reacting cadmium salts, such as cadmium chloride or cadmium nitrate, with nitrilotriacetic acid in an aqueous solution. The reaction typically occurs under mild conditions, with the pH adjusted to neutral or slightly basic to facilitate the formation of the complex.
Industrial Production Methods: Industrial production of cadmium 2,2’,2’'-nitrilotriacetate (3/2) involves large-scale reactions using cadmium salts and nitrilotriacetic acid. The process includes steps such as mixing, pH adjustment, and purification to obtain the desired compound in high yield and purity.
化学反应分析
Types of Reactions: Cadmium 2,2’,2’'-nitrilotriacetate (3/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of cadmium oxide and other oxidation products.
Reduction: Reduction reactions can convert cadmium ions in the complex to lower oxidation states.
Substitution: The nitrilotriacetate ligand can be substituted with other ligands, altering the properties of the complex.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Various ligands such as ethylenediaminetetraacetic acid (EDTA), iminodiacetic acid.
Major Products:
Oxidation Products: Cadmium oxide, nitrilotriacetic acid derivatives.
Reduction Products: Reduced cadmium complexes.
Substitution Products: New coordination complexes with different ligands.
科学研究应用
Cadmium 2,2’,2’'-nitrilotriacetate (3/2) has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in complexometric titrations and metal ion separation processes.
Biology: Investigated for its role in metal ion transport and detoxification in biological systems.
Medicine: Studied for its potential use in targeted drug delivery systems and diagnostic imaging.
Industry: Utilized in the removal of heavy metals from wastewater and in the synthesis of advanced materials with specific properties.
作用机制
The mechanism of action of cadmium 2,2’,2’'-nitrilotriacetate (3/2) involves its ability to chelate metal ions, forming stable complexes. This chelation process can affect various molecular targets and pathways, including:
Metal Ion Transport: Facilitates the transport and sequestration of metal ions in biological and environmental systems.
Detoxification: Binds to toxic metal ions, reducing their bioavailability and toxicity.
Catalysis: Acts as a catalyst or co-catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
相似化合物的比较
Cadmium 2,2’,2’'-nitrilotriacetate (3/2) can be compared with other similar compounds, such as:
Ethylenediaminetetraacetic acid (EDTA): Both compounds are chelating agents, but EDTA has a broader range of applications and forms more stable complexes with a wider variety of metal ions.
Iminodiacetic Acid: Similar to nitrilotriacetic acid, iminodiacetic acid forms coordination complexes with metal ions, but with different stability and selectivity profiles.
Nitrilotriacetic Acid: The parent compound of cadmium 2,2’,2’'-nitrilotriacetate (3/2), used in similar applications but without the specific properties imparted by the cadmium ion.
Cadmium 2,2’,2’'-nitrilotriacetate (3/2) stands out due to its unique combination of cadmium and nitrilotriacetic acid, providing specific properties and applications not found in other chelating agents.
属性
CAS 编号 |
50648-02-7 |
|---|---|
分子式 |
C12H12Cd3N2O12 |
分子量 |
713.5 g/mol |
IUPAC 名称 |
2-[bis(carboxylatomethyl)amino]acetate;cadmium(2+) |
InChI |
InChI=1S/2C6H9NO6.3Cd/c2*8-4(9)1-7(2-5(10)11)3-6(12)13;;;/h2*1-3H2,(H,8,9)(H,10,11)(H,12,13);;;/q;;3*+2/p-6 |
InChI 键 |
HXBDQCQLYUJKHR-UHFFFAOYSA-H |
规范 SMILES |
C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Cd+2].[Cd+2].[Cd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


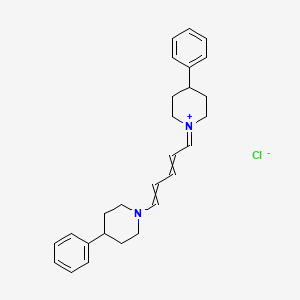
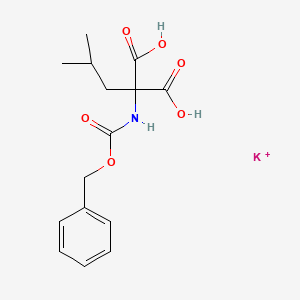
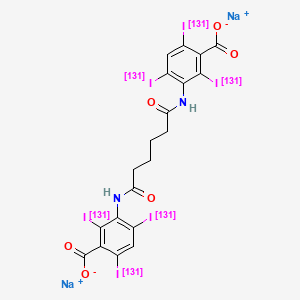

![Disodium 4-[[5-[(3-amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate](/img/structure/B13756795.png)
![2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester](/img/structure/B13756803.png)
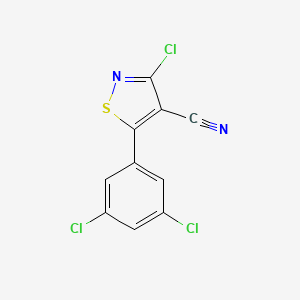
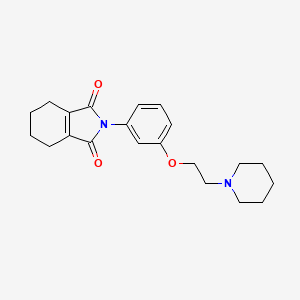
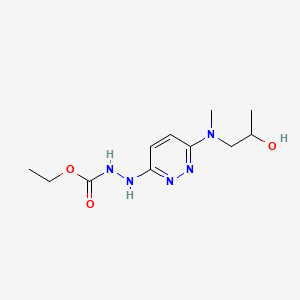
![1,2-Dimethyl-1H-benzo[d]imidazole-5,7-diamine](/img/structure/B13756819.png)
